2-Bromobenzyl-(2-fluorophenyl)ether

描述

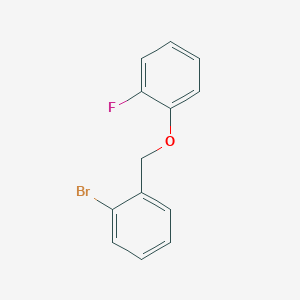

2-Bromobenzyl-(2-fluorophenyl)ether is an organic compound with the molecular formula C13H10BrFO It is a type of ether, characterized by the presence of a bromobenzyl group and a fluorophenyl group connected through an oxygen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzyl-(2-fluorophenyl)ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a bromobenzyl halide with a fluorophenol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under mild conditions, resulting in the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Williamson ether synthesis. The process would be optimized for efficiency and yield, potentially using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

化学反应分析

Types of Reactions

2-Bromobenzyl-(2-fluorophenyl)ether can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

Reduction Reactions: Reduction of the bromobenzyl group can lead to the formation of benzyl alcohol derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 2-fluorophenyl ethers with various substituents replacing the bromine atom.

Oxidation: Formation of 2-fluorophenol or 2-fluoroquinone derivatives.

Reduction: Formation of 2-fluorobenzyl alcohol derivatives.

科学研究应用

Types of Reactions

2-Bromobenzyl-(2-fluorophenyl)ether can undergo various chemical transformations:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like hydroxide ions or amines.

- Oxidation Reactions: This compound can be oxidized to yield phenolic or quinonic derivatives.

- Reduction Reactions: Reduction can lead to benzyl alcohol derivatives.

Common Reagents and Conditions

- Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

- Oxidation: Potassium permanganate or chromium trioxide under acidic or neutral conditions.

- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

- Substitution: Various 2-fluorophenyl ethers.

- Oxidation: 2-fluorophenol or 2-fluoroquinone derivatives.

- Reduction: 2-fluorobenzyl alcohol derivatives.

Chemistry

In chemistry, this compound serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization strategies.

Biology

Research has focused on its interactions with biological macromolecules, exploring its potential effects on proteins and nucleic acids. Studies suggest that the compound may influence enzyme activity and cellular pathways.

Medicine

This compound is being investigated for its pharmacological properties, particularly its anti-inflammatory and antimicrobial activities. Its potential therapeutic applications are under continuous exploration.

Industry

In industrial applications, it is utilized in developing specialty chemicals and materials, such as polymers and coatings, due to its favorable chemical properties.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

The mechanism appears to involve inhibiting protein synthesis and disrupting nucleic acid production.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, studies on human breast cancer cell lines showed a significant reduction in cell viability after treatment with an estimated IC50 value of around 30 μM.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Initial results indicate it may serve as a selective inhibitor, potentially aiding treatments for neurodegenerative diseases.

作用机制

The mechanism of action of 2-Bromobenzyl-(2-fluorophenyl)ether involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the fluorophenyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 2-Bromobenzyl-(4-fluorophenyl)ether

- 2-Bromobenzyl-(3-fluorophenyl)ether

- 2-Chlorobenzyl-(2-fluorophenyl)ether

Uniqueness

2-Bromobenzyl-(2-fluorophenyl)ether is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms can enhance the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis.

生物活性

2-Bromobenzyl-(2-fluorophenyl)ether is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure

The compound features a bromobenzyl group attached to a 2-fluorophenyl ether, which may influence its interaction with biological targets. The presence of the bromine and fluorine atoms can enhance lipophilicity and potentially improve membrane permeability, affecting its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, it exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria range from 15.625 to 125 μM, indicating its effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

The mechanism of action appears to involve the inhibition of protein synthesis pathways, along with interference in nucleic acid and peptidoglycan production, leading to bactericidal effects .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit various cancer cell lines. Studies indicate that it can induce apoptosis in human cancer cells through the activation of caspase pathways, although specific IC50 values remain to be fully characterized.

Case Study:

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value estimated at around 30 μM . The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of certain enzymes relevant to disease processes. For example, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Preliminary results suggest that it may act as a selective inhibitor with potential implications for treating neurodegenerative diseases .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Interaction with Protein Targets: The halogen substituents may enhance binding affinity to target proteins.

- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation.

- Inhibition of Enzymatic Activity: Competitive or non-competitive inhibition of enzymes like MAO.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromobenzyl-(2-fluorophenyl)ether, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or Ullmann coupling, where a bromobenzyl halide reacts with a fluorophenol derivative. For example, 2-bromobenzyl bromide can react with 2-fluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux . Optimization includes controlling stoichiometry, temperature (80–120°C), and catalyst selection (e.g., CuI for Ullmann reactions). Side reactions, such as dehalogenation or ether cleavage, must be monitored via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm ether linkage and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₀BrFO, ~297.0 g/mol) and isotopic patterns for bromine .

- FTIR : Peaks at ~1240 cm⁻¹ (C-O-C stretch) and ~1080 cm⁻¹ (C-F stretch) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Contradictions in data (e.g., solubility in polar vs. nonpolar solvents) require validation via experimental replicates and cross-referencing authoritative databases like NIST or EPA DSSTox . For stability, conduct accelerated degradation studies under varying pH, light, and temperature conditions, analyzing outcomes with HPLC-MS .

Q. What are the recommended safety protocols for handling this compound in lab settings?

Follow OSHA and EPA guidelines:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in airtight containers away from light and moisture .

- Dispose of waste via halogenated organic waste protocols .

Q. How can researchers confirm the purity of this compound?

Employ:

- HPLC/UPLC with UV detection (λ = 254 nm) and C18 columns.

- Elemental Analysis to verify C, H, Br, and F content within ±0.4% of theoretical values .

- DSC/TGA to assess thermal stability and melting point consistency .

Advanced Research Questions

Q. What methodologies are used to study the environmental fate and degradation pathways of this compound?

Advanced approaches include:

- Photolysis Studies : Expose the compound to UV light (λ = 300–400 nm) in aqueous solutions, monitoring degradation products via GC-MS .

- Biodegradation Assays : Use soil or microbial consortia to identify metabolites (e.g., debrominated or hydroxylated derivatives) through LC-QTOF-MS .

- Computational Modeling : Predict half-life and bioaccumulation factors using EPI Suite or COSMOtherm .

Q. How can researchers resolve challenges in regioselectivity during functionalization of this compound?

Strategies include:

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control substitution sites .

- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, optimizing ligand systems (e.g., SPhos) for steric hindrance .

- DFT Calculations : Model transition states to predict reactivity patterns .

Q. What advanced analytical techniques are suitable for detecting trace levels of this compound in environmental samples?

- SPE-HPLC-MS/MS : Solid-phase extraction followed by tandem MS for quantification at ppt levels .

- Immunoassays : Develop antibodies against the compound for field-deployable sensors .

- MIPs (Molecularly Imprinted Polymers) : Customize polymers for selective extraction from complex matrices .

Q. How do substituent effects (bromo vs. fluoro) influence the compound’s electronic and steric properties?

- Electron-Withdrawing Effects : Bromine increases electrophilicity at the benzyl position, while fluorine enhances aromatic ring electron density.

- Steric Maps : Use X-ray crystallography (e.g., CCDC data) or computational tools (Mercury Software) to analyze bond angles and torsional strain .

- Hammett Constants : Quantify substituent impacts on reaction rates (σₚ values: Br = +0.23, F = +0.06) .

Q. What strategies mitigate interference from structurally analogous compounds (e.g., 4-Bromophenyl ether) in analytical workflows?

- Chromatographic Separation : Optimize gradient elution with C8 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve co-eluting peaks .

- High-Resolution Mass Spectrometry : Leverage isotopic patterns (e.g., Br vs. Br) and fragmentation pathways for differentiation .

- Chemometric Analysis : Apply PCA or PLS-DA to spectral datasets (NMR, IR) for pattern recognition .

属性

IUPAC Name |

1-bromo-2-[(2-fluorophenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQWSFZMWCOOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。